molecular formula C13H13N3O B1294552 4-Amino-N-(3-aminophenyl)benzamide CAS No. 2657-85-4

4-Amino-N-(3-aminophenyl)benzamide

Cat. No.: B1294552
CAS No.: 2657-85-4
M. Wt: 227.26 g/mol
InChI Key: HWKHQQCBFMYAJZ-UHFFFAOYSA-N
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Description

4-Amino-N-(3-aminophenyl)benzamide is an organic compound with the molecular formula C13H13N3O It is characterized by the presence of two amino groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N-(3-aminophenyl)benzamide can be synthesized through several methods. One common approach involves the acylation of 3-aminobenzanilide with benzoyl chloride. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reduction of 4-nitro-N-(3-nitrophenyl)benzamide using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it allows for the selective reduction of nitro groups to amino groups without affecting other functional groups in the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize microreactor systems to optimize reaction conditions and improve yield. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor system has been shown to produce high yields of the desired product within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-aminophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 4-Nitro-N-(3-nitrophenyl)benzamide.

    Reduction: this compound.

    Substitution: Derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

4-Amino-N-(3-aminophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-aminophenyl)benzamide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzamide structure allows for interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-N-(3-aminophenyl)benzamide can be compared with other similar compounds such as:

    4,4’-Diaminobenzanilide: Similar in structure but with amino groups at different positions, leading to different chemical properties and reactivity.

    N-(3-Aminophenyl)benzamide: Lacks the second amino group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its dual amino groups, which provide additional sites for chemical modification and interaction with biological molecules .

Properties

IUPAC Name

4-amino-N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKHQQCBFMYAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062578
Record name Benzamide, 4-amino-N-(3-aminophenyl)-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-85-4
Record name 4-Amino-N-(3-aminophenyl)benzamide
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Record name Benzamide, 4-amino-N-(3-aminophenyl)-
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Record name 4-Amino-N-(3-aminophenyl)benzamide
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Record name Benzamide, 4-amino-N-(3-aminophenyl)-
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Record name Benzamide, 4-amino-N-(3-aminophenyl)-
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Record name 3',4-Diaminobenzanilide
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